3-Methylbutyl hydrogen 2-butenedioate
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Overview
Description
3-Methylbutyl hydrogen 2-butenedioate, also known as 2-Butenedioic acid 1-(3-methylbutyl) ester, is an organic compound with the molecular formula C9H14O4. This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl hydrogen 2-butenedioate typically involves the esterification reaction between 3-methylbutanol and maleic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Maleic acid+3-MethylbutanolH2SO43-Methylbutyl hydrogen 2-butenedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl hydrogen 2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Scientific Research Applications
3-Methylbutyl hydrogen 2-butenedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of 3-Methylbutyl hydrogen 2-butenedioate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Methylbutyl acetate: Similar ester structure but with an acetate group.
3-Methylbutyl propionate: Similar ester structure but with a propionate group.
3-Methylbutyl butyrate: Similar ester structure but with a butyrate group.
Uniqueness
3-Methylbutyl hydrogen 2-butenedioate is unique due to its specific ester group derived from maleic acid, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
93858-95-8 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(E)-4-(3-methylbutoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-7(2)5-6-13-9(12)4-3-8(10)11/h3-4,7H,5-6H2,1-2H3,(H,10,11)/b4-3+ |
InChI Key |
BLXAXLZLJUWIGB-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)CCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
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